7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is a chemical compound that belongs to the class of chromen derivatives It is characterized by the presence of a bromobutoxy group attached to the chromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one typically involves the reaction of 7-hydroxy-2,3-dihydrochromen-4-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The product is then isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for industrial applications. The reaction mixture is typically heated, cooled, and the product is isolated through filtration and purification processes .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromen derivatives.
Oxidation: Formation of chromen-4-one quinones.
Reduction: Formation of dihydrochromen derivatives .
Scientific Research Applications
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chromen ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
Uniqueness
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is unique due to its chromen ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15BrO3 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
InChI Key |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
Origin of Product |
United States |
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